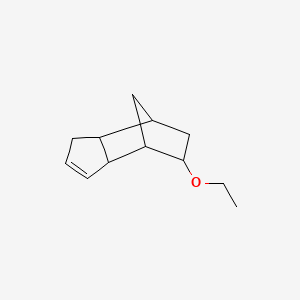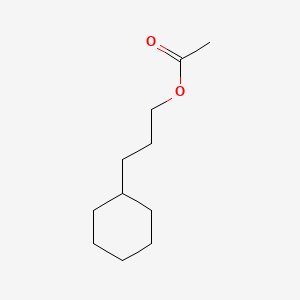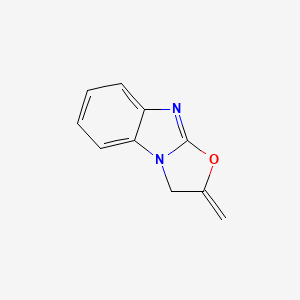
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is a heterocyclic organic compound with significant importance in medicinal chemistry and organic synthesis. This compound is known for its unique structural features and diverse biological activities, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of appropriate aniline derivatives with diketones under acidic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization and functionalization steps. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of study for drug development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antiviral agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar tetrahydroquinoline structure but lacks the methoxy and trimethyl groups.
Uniqueness
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and trimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
53207-47-9 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
7-methoxy-1,3,3-trimethylquinoline-2,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-13(2)11(15)9-6-5-8(17-4)7-10(9)14(3)12(13)16/h5-7H,1-4H3 |
InChIキー |
JMHAWUPHWVZORZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C2=C(C=C(C=C2)OC)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)

![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)


![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)




